molecular formula C24H18IN3O B11503968 [4-(4-Iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

[4-(4-Iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

Cat. No.: B11503968
M. Wt: 491.3 g/mol
InChI Key: TWMNOTRKQHNATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the iodophenyl and methyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the dihydropyrimido ring system under controlled conditions, often using a combination of heat and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.

Medicine

The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-ylmethanone is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H18IN3O

Molecular Weight

491.3 g/mol

IUPAC Name

[4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C24H18IN3O/c1-15-21(23(29)17-7-3-2-4-8-17)22(16-11-13-18(25)14-12-16)28-20-10-6-5-9-19(20)27-24(28)26-15/h2-14,22H,1H3,(H,26,27)

InChI Key

TWMNOTRKQHNATQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)I)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.